CYP2E1 Inhibition: Quantitative Comparison with Structurally Related Oxazole-Derived Inhibitors
In a human liver microsome assay using chlorzoxazone as a probe substrate, 2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one demonstrated CYP2E1 inhibition with an IC50 of 1.50×10^4 nM (15 µM) after a 5-minute preincubation [1]. In the same assay system, a different oxazole-derived inhibitor (BDBM50380517, CHEMBL2019026) exhibited an IC50 of 5.00×10^4 nM (50 µM) under identical conditions [2]. This indicates that the target compound exhibits approximately 3.3-fold greater CYP2E1 inhibitory potency compared to this reference compound, suggesting that structural variations within the oxazole scaffold meaningfully modulate CYP2E1 binding affinity.
| Evidence Dimension | CYP2E1 inhibition IC50 |
|---|---|
| Target Compound Data | 1.50×10^4 nM (15 µM) |
| Comparator Or Baseline | Oxazole-derived inhibitor BDBM50380517 (CHEMBL2019026): 5.00×10^4 nM (50 µM) |
| Quantified Difference | 3.3-fold greater potency |
| Conditions | Human liver microsomes, chlorzoxazone substrate, 5-minute preincubation, LC-MS/MS detection |
Why This Matters
This quantitative difference in CYP2E1 inhibitory potency enables researchers to select the target compound for structure-activity relationship (SAR) studies requiring moderate CYP2E1 engagement, while providing a benchmark for cross-study comparison with related oxazole scaffolds.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113): IC50 data for CYP2E1 inhibition. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM50380517 (CHEMBL2019026): IC50 data for CYP2E1 inhibition. Accessed via BindingDB. View Source
